molecular formula C20H23NO2S B2660636 N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide CAS No. 1799272-12-0

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide

Cat. No. B2660636
CAS RN: 1799272-12-0
M. Wt: 341.47
InChI Key: SWRZANTUWHAWLL-CMDGGOBGSA-N
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Description

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is a chemical compound that has gained significant attention in scientific research due to its potential uses in various fields.

Mechanism of Action

The mechanism of action of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide is not fully understood. However, it has been suggested that this compound may exert its effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide can exert various biochemical and physiological effects. These include the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide in lab experiments include its potential uses in various fields, such as cancer research and neurodegenerative diseases. Additionally, this compound has shown antimicrobial activity against various bacterial strains. However, the limitations of using this compound in lab experiments include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide. These include further studies to fully understand its mechanism of action, optimization of its synthesis method, and exploration of its potential uses in various fields, such as cancer research, neurodegenerative diseases, and antimicrobial activity. Additionally, the development of more soluble analogs of this compound may enhance its potential uses in lab experiments.

Synthesis Methods

The synthesis of N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide involves the reaction between tetrahydropyran-4-ol, 2-thiophen-2-ylethylamine, and cinnamoyl chloride. This reaction takes place in the presence of a base such as triethylamine, and the resulting product is purified using column chromatography.

Scientific Research Applications

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide has been studied for its potential uses in various fields, including cancer research, neurodegenerative diseases, and antimicrobial activity. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neurodegenerative diseases, it has been studied for its neuroprotective effects and potential use in treating Alzheimer's and Parkinson's diseases. Additionally, this compound has shown antimicrobial activity against various bacterial strains.

properties

IUPAC Name

(E)-N-(oxan-4-yl)-3-phenyl-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2S/c22-20(9-8-17-5-2-1-3-6-17)21(18-11-14-23-15-12-18)13-10-19-7-4-16-24-19/h1-9,16,18H,10-15H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWRZANTUWHAWLL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N(CCC2=CC=CS2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)cinnamamide

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